Home > Products > Screening Compounds P67772 > N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine
N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine -

N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine

Catalog Number: EVT-6119223
CAS Number:
Molecular Formula: C20H22FN3O2
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1‐[(2,6‐Dimethyl­phen­yl)amino­carbonyl­meth­yl]‐4‐{[3‐(3‐methoxy­phen­yl)‐1,2,4‐oxadiazol‐5‐yl]meth­yl}piperazine

  • Compound Description: This compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-methoxyphenyl group. The 5-position of the oxadiazole ring is linked to a piperazine moiety through a methylene bridge. []
  • Relevance: This compound shares a core 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl structural motif with N-{[3-(3-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine. The key difference lies in the substitution at the 5-position of the oxadiazole ring, where the former features a piperazine ring while the latter has an N-methylethanamine group. Both compounds were investigated in the context of hydrogen bonding and intermolecular interactions. []

2-[p-(2-carboxyethyl)phenethylamino]-5 -N-ethylcarboxamidoadenosine (CGS 21680)

  • Compound Description: CGS 21680 is a selective adenosine A2A receptor agonist. [, ]
  • Relevance: Although not structurally similar to N-{[3-(3-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine, CGS 21680 is relevant because several research papers discuss the interaction of the adenosine A2A receptor with dopamine receptors, particularly the dopamine D3 receptor. [] This interaction is important as it suggests potential therapeutic targets for conditions like schizophrenia. Since N-{[3-(3-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine contains a 1,2,4-oxadiazole ring, a common pharmacophore, it could potentially exhibit interactions with similar biological targets.

N-[3-[3-(dimethylamino)ethoxy]-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide (SB 216641)

  • Compound Description: SB 216641 is a selective 5-HT1B receptor antagonist. [, , , , ]
  • Relevance: SB 216641 features a 1,2,4-oxadiazole ring, making it structurally related to N-{[3-(3-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine. The presence of this shared heterocycle suggests that both compounds could potentially interact with similar biological targets, although their specific pharmacological activities may differ due to the variations in their substituents. [, , , , ] Notably, SB 216641's role in attenuating the effects of a 5-HT1B receptor agonist on glutamate and aspartate release highlights the potential for compounds containing the 1,2,4-oxadiazole moiety to modulate neurotransmitter systems. []

N-[4-methoxy-3-(4-methyl-1-piperazinyl) phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1-biphenyl]-4-carboxamide hydrochloride (GR-127935)

  • Compound Description: GR-127935 is a nonselective 5-HT1B/1D receptor antagonist. [, , , , ]
  • Relevance: This compound shares the 1,2,4-oxadiazole ring system with N-{[3-(3-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine. The research highlights GR-127935's ability to block the effects of a 5-HT1B/1D receptor agonist, indicating a potential role in modulating serotonergic systems and influencing physiological processes like gastric accommodation. [] The structural similarities with the main compound warrant further investigation into potential shared or contrasting pharmacological activities.

3-(5-cyclo-propyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazol(1,5-a)quinoxalin-4(5H)-o-ne (U-78875)

  • Compound Description: U-78875 is a compound that exhibits stimulus generalization with diazepam, suggesting potential anxiolytic properties. []
  • Relevance: Similar to N-{[3-(3-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine, U-78875 features a 1,2,4-oxadiazole ring in its structure. The presence of this common heterocyclic motif, known for its diverse biological activities, suggests potential overlap in their pharmacological profiles, although specific activities may vary due to differences in the surrounding chemical structure. []
  • Compound Description: ADX47273 functions as a positive allosteric modulator (PAM) of the type 5 metabotropic glutamate (mGlu5) receptor. Its primary mechanism involves modulating the efficacy of orthosteric agonists at the astrocyte mGlu5 receptor. []
  • Relevance: Sharing the 1,2,4-oxadiazole ring with N-{[3-(3-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine, ADX47273 presents a structural link. This shared heterocycle is crucial for ADX47273's interaction with mGlu5 receptors. Therefore, investigating if N-{[3-(3-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine exhibits similar or distinct interactions with mGlu5 receptors, or other neurological targets, would be valuable. []

Properties

Product Name

N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine

IUPAC Name

N-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methoxyphenyl)-N-methylethanamine

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H22FN3O2/c1-14(16-7-5-9-18(12-16)25-3)24(2)13-20-22-19(23-26-20)11-15-6-4-8-17(21)10-15/h4-10,12,14H,11,13H2,1-3H3

InChI Key

UXDHPIBTPANZRX-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC)N(C)CC2=NC(=NO2)CC3=CC(=CC=C3)F

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N(C)CC2=NC(=NO2)CC3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.